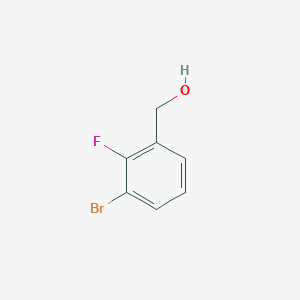

(3-Bromo-2-fluorophenyl)methanol

Description

The exact mass of the compound (3-Bromo-2-fluorophenyl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Bromo-2-fluorophenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-2-fluorophenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZLYZVAYZQVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650458 | |

| Record name | (3-Bromo-2-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261723-32-4 | |

| Record name | (3-Bromo-2-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-fluorobenzyl Alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the chemical properties of (3-Bromo-2-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-fluorophenyl)methanol is a halogenated aromatic alcohol. The presence of both bromine and fluorine atoms on the phenyl ring, ortho and meta to the hydroxymethyl group, imparts unique electronic properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of (3-Bromo-2-fluorophenyl)methanol are summarized below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 261723-32-4 | [1] |

| Molecular Formula | C₇H₆BrFO | [1] |

| Molecular Weight | 205.02 g/mol | [1] |

| Melting Point | 36.0 to 40.0 °C | [1] |

| Boiling Point | 263.2 ± 25.0 °C (Predicted) | [1] |

| Density | 1.658 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.80 ± 0.10 (Predicted) | [1] |

| Appearance | White solid | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis and Reactivity

Synthesis

The primary route for the synthesis of (3-Bromo-2-fluorophenyl)methanol involves the reduction of the corresponding carboxylic acid or its ester derivative. A common laboratory-scale synthesis protocol is outlined below.

Experimental Protocol: Reduction of 3-Bromo-2-fluorobenzoic Acid

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of 3-bromo-2-fluorobenzoic acid in anhydrous tetrahydrofuran (THF).

-

Reduction: The solution is cooled to 0 °C in an ice bath. A solution of a suitable reducing agent, such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) in THF, is added dropwise via the dropping funnel under a nitrogen atmosphere.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute acid solution at 0 °C.

-

Workup: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure (3-Bromo-2-fluorophenyl)methanol.

Caption: Synthesis of (3-Bromo-2-fluorophenyl)methanol via reduction.

Reactivity

(3-Bromo-2-fluorophenyl)methanol exhibits reactivity characteristic of a primary benzylic alcohol. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the aromatic ring and the hydroxyl group.

-

Oxidation: The primary alcohol functional group can be oxidized to the corresponding aldehyde, 2-bromo-3-fluorobenzaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).[1] Stronger oxidizing agents can lead to the formation of the corresponding carboxylic acid.

-

Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or acyl halides and etherification with alkyl halides under appropriate conditions.

-

Substitution Reactions: The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups. This makes it a versatile building block in the synthesis of more complex molecules.

Caption: Oxidation of (3-Bromo-2-fluorophenyl)methanol to the corresponding aldehyde.

Safety and Handling

(3-Bromo-2-fluorophenyl)methanol is classified as an irritant.[1] Therefore, appropriate safety precautions must be observed during its handling and use.

-

Personal Protective Equipment (PPE): Wear standard personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

(3-Bromo-2-fluorophenyl)methanol is a key synthetic intermediate with well-defined chemical properties. Its versatile reactivity, stemming from the presence of the hydroxyl group and the halogenated aromatic ring, makes it a valuable precursor in the synthesis of pharmaceuticals and other complex organic molecules. Adherence to proper experimental and safety protocols is essential when working with this compound.

References

An In-depth Technical Guide to the Structure Elucidation of (3-Bromo-2-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of (3-Bromo-2-fluorophenyl)methanol. This compound, a halogenated aromatic alcohol, serves as a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation is paramount for its application in synthesizing novel pharmaceutical agents and advanced materials.

Compound Identification and Properties

(3-Bromo-2-fluorophenyl)methanol is a white to off-white solid at room temperature. A summary of its key identifiers and physicochemical properties is presented in Table 1.

| Property | Value |

| IUPAC Name | (3-Bromo-2-fluorophenyl)methanol |

| Synonyms | 3-Bromo-2-fluorobenzyl alcohol |

| CAS Number | 261723-32-4 |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.03 g/mol |

| Melting Point | 36-40 °C |

| Appearance | White to almost white crystalline solid |

Spectroscopic Analysis for Structure Elucidation

The definitive structure of (3-Bromo-2-fluorophenyl)methanol is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The logical workflow for this process is outlined in Figure 1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (3-Bromo-2-fluorophenyl)methanol, ¹H, ¹³C, and ¹⁹F NMR spectra are essential.

Expected ¹H NMR Spectral Data (in CDCl₃, 300 MHz)

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | m | 1H | Ar-H |

| ~7.1 - 7.3 | m | 2H | Ar-H |

| ~4.8 | s | 2H | -CH₂ -OH |

| ~2.0 (broad) | s | 1H | -CH₂-OH |

m = multiplet, s = singlet

Expected ¹³C NMR Spectral Data (in CDCl₃, 75 MHz)

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 (d) | C -F (J_CF coupling) |

| ~130 - 135 | Ar-C |

| ~125 - 130 | Ar-C |

| ~120 - 125 (d) | Ar-C (J_CF coupling) |

| ~115 - 120 (d) | Ar-C (J_CF coupling) |

| ~110 - 115 (d) | C -Br (J_CF coupling) |

| ~60 - 65 | -CH₂ -OH |

d = doublet

Expected ¹⁹F NMR Spectral Data (in CDCl₃)

The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atom. A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift will be influenced by the neighboring bromine and hydroxymethyl groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded from a solid sample.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |

| 1250 - 1000 | Strong | C-O stretch (alcohol) |

| 1100 - 1000 | Strong | C-F stretch |

| 700 - 550 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and connectivity. When coupled with Gas Chromatography (GC-MS), it also serves as a purification and identification tool.

Expected Mass Spectral Data (Electron Ionization - EI)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

| m/z | Relative Intensity | Assignment |

| 204/206 | ~1:1 | [M]⁺ Molecular ion peak |

| 187/189 | ~1:1 | [M - OH]⁺ |

| 125 | Variable | [M - Br]⁺ |

| 107 | Variable | [M - Br - H₂O]⁺ |

| 77 | Variable | [C₆H₅]⁺ fragment (from further fragmentation) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of purified (3-Bromo-2-fluorophenyl)methanol in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 300 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse width ~30°, relaxation delay 1-2 s.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans and a longer relaxation delay (2-5 s) are typically required compared to ¹H NMR.

-

-

¹⁹F NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Use an appropriate spectral width to cover the expected chemical shift range for aromatic fluorine compounds.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

FT-IR Spectroscopy Protocol

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a KBr or NaCl salt plate.

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of (3-Bromo-2-fluorophenyl)methanol in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: ~250 °C.

-

Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: ~230 °C.

-

-

Data Analysis: Identify the peak corresponding to (3-Bromo-2-fluorophenyl)methanol in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and fragmentation patterns.

Synthesis and Reaction Pathways

A common synthetic route to (3-Bromo-2-fluorophenyl)methanol involves the reduction of the corresponding benzoic acid or its ester derivative. This transformation is a key step in utilizing this building block for more complex molecules.

Conclusion

The structural elucidation of (3-Bromo-2-fluorophenyl)methanol is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By carefully acquiring and interpreting NMR, FT-IR, and MS data, researchers can unequivocally confirm the identity and purity of this important chemical intermediate, ensuring its suitability for downstream applications in drug discovery and materials science. The detailed protocols and expected spectral data provided in this guide serve as a valuable resource for scientists and professionals working with this and structurally related compounds.

An In-depth Technical Guide to (3-bromo-2-fluorophenyl)methanol (CAS 261723-32-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-bromo-2-fluorophenyl)methanol, CAS number 261723-32-4. This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutics.

Core Properties and Specifications

(3-bromo-2-fluorophenyl)methanol is a halogenated aromatic alcohol. The strategic placement of the bromo and fluoro substituents on the phenyl ring imparts unique reactivity and makes it a key intermediate in the synthesis of complex molecules, including inhibitors of Complement Factor D.[1]

Table 1: Physicochemical Properties of (3-bromo-2-fluorophenyl)methanol

| Property | Value | Source |

| CAS Number | 261723-32-4 | ChemicalBook[2] |

| IUPAC Name | (3-bromo-2-fluorophenyl)methanol | LookChem[3] |

| Synonyms | 3-Bromo-2-fluorobenzyl alcohol | TCI |

| Molecular Formula | C₇H₆BrFO | ChemicalBook[2] |

| Molecular Weight | 205.02 g/mol | ChemicalBook[2] |

| Appearance | White to off-white solid | TCI |

| Melting Point | 36.0 to 40.0 °C | ChemicalBook[2] |

| Boiling Point (Predicted) | 263.2 ± 25.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.658 ± 0.06 g/cm³ | ChemicalBook[2] |

| SMILES | OCc1cccc(Br)c1F | ChemicalBook[2] |

| Storage | Sealed in a dry, room temperature environment | ChemicalBook[2] |

Synthesis and Experimental Protocols

The synthesis of (3-bromo-2-fluorophenyl)methanol can be achieved through the reduction of the corresponding carboxylic acid or aldehyde. Below are detailed experimental protocols for these transformations.

Experimental Protocol 1: Synthesis from 3-bromo-2-fluorobenzoic acid

This protocol describes the reduction of 3-bromo-2-fluorobenzoic acid using a borane-tetrahydrofuran complex. This is a common and effective method for the reduction of carboxylic acids to alcohols.[4][5]

Materials:

-

3-bromo-2-fluorobenzoic acid (1 equivalent)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF, 2 equivalents)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-2-fluorobenzoic acid in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of the carboxylic acid over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous sodium bicarbonate solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure (3-bromo-2-fluorophenyl)methanol.

Experimental Protocol 2: Synthesis from 3-bromo-2-fluorobenzaldehyde

This protocol outlines the reduction of 3-bromo-2-fluorobenzaldehyde using sodium borohydride, a mild and selective reducing agent for aldehydes and ketones.[6][7]

Materials:

-

3-bromo-2-fluorobenzaldehyde (1 equivalent)

-

Sodium borohydride (NaBH₄) (1.2 equivalents)

-

Methanol or Ethanol

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-bromo-2-fluorobenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford pure (3-bromo-2-fluorophenyl)methanol.

Caption: Synthetic routes to (3-bromo-2-fluorophenyl)methanol.

Application in Drug Discovery: A Precursor to Complement Factor D Inhibitors

(3-bromo-2-fluorophenyl)methanol is a documented starting material in the synthesis of potent and selective inhibitors of Complement Factor D.[1] Factor D is a serine protease that plays a crucial, rate-limiting role in the activation of the alternative complement pathway, a key component of the innate immune system. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.

The Alternative Complement Pathway and the Role of Factor D

The alternative complement pathway is a critical first line of defense against pathogens. It is initiated by the spontaneous hydrolysis of C3 to C3(H₂O). C3(H₂O) then binds to Factor B, which is subsequently cleaved by Factor D to form the initial C3 convertase, C3(H₂O)Bb. This convertase cleaves more C3 into C3a (an anaphylatoxin) and C3b. C3b can covalently attach to cell surfaces and initiate a powerful amplification loop. Surface-bound C3b binds Factor B, which is again cleaved by Factor D to form the potent C3 convertase, C3bBb. This enzyme complex drives the exponential amplification of the complement cascade, leading to opsonization, inflammation, and the formation of the membrane attack complex (MAC), which lyses target cells.

By inhibiting Factor D, the entire amplification loop of the alternative pathway can be effectively shut down, making it an attractive therapeutic target for diseases characterized by excessive complement activation.

Caption: Role of Factor D in the alternative complement pathway.

Suppliers

A number of chemical suppliers offer (3-bromo-2-fluorophenyl)methanol. Researchers should inquire with the suppliers for the most current pricing and availability.

Table 2: Selected Suppliers of (3-bromo-2-fluorophenyl)methanol

| Supplier | Location |

| TCI (Tokyo Chemical Industry) | Global |

| Sigma-Aldrich (Merck) | Global |

| Fisher Scientific | Global |

| ChemicalBook | Global |

| LookChem | China |

| BLD Pharm | China |

| Cymit Química S.L. | Spain |

Conclusion

(3-bromo-2-fluorophenyl)methanol (CAS 261723-32-4) is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its utility as a precursor for the synthesis of Complement Factor D inhibitors highlights its importance in the development of novel therapies for a range of complement-mediated diseases. The synthetic protocols provided in this guide offer a foundation for the laboratory-scale preparation of this valuable compound. As research into complement-driven pathologies continues to expand, the demand for versatile building blocks like (3-bromo-2-fluorophenyl)methanol is likely to increase.

References

- 1. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]

- 2. (3-bromo-2-fluorophenyl)methanol CAS#: 261723-32-4 [m.chemicalbook.com]

- 3. healthchems.lookchem.com [healthchems.lookchem.com]

- 4. Buy (3-Bromo-2-fluorophenyl)(phenyl)methanol [smolecule.com]

- 5. (3-BroMo-4-Methylphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. (4-Bromo-2-(trifluoromethoxy)phenyl)methanol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Fundamental Synthesis Routes for (3-Bromo-2-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic strategies for obtaining (3-Bromo-2-fluorophenyl)methanol, a key building block in the development of pharmaceutical and agrochemical compounds. This document details the primary synthesis pathways, provides representative experimental protocols, and presents quantitative data to facilitate comparison and implementation in a laboratory setting.

Introduction

(3-Bromo-2-fluorophenyl)methanol is a substituted benzyl alcohol derivative whose structural features, including the presence of bromine and fluorine atoms, make it a valuable intermediate in organic synthesis. These halogen substituents provide handles for further functionalization through various coupling reactions and nucleophilic substitutions, allowing for the construction of complex molecular architectures. This guide will focus on the two most fundamental and widely applicable synthetic routes: the reduction of 3-bromo-2-fluorobenzaldehyde and the reduction of 3-bromo-2-fluorobenzoic acid.

Synthesis Route 1: Reduction of 3-Bromo-2-fluorobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry. For the synthesis of (3-Bromo-2-fluorophenyl)methanol, the reduction of its corresponding aldehyde, 3-bromo-2-fluorobenzaldehyde, is a direct and efficient method. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this purpose due to its selectivity for aldehydes and ketones, its operational simplicity, and its compatibility with protic solvents like methanol and ethanol.

Reaction Pathway

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of (3-Bromo-2-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

(3-Bromo-2-fluorophenyl)methanol is a polysubstituted aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of a bromine atom, a fluorine atom, and a hydroxymethyl group on the phenyl ring creates a unique electronic landscape, defining its reactivity towards both electrophiles and nucleophiles. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of (3-Bromo-2-fluorophenyl)methanol, grounded in fundamental principles of organic chemistry. We will dissect the interplay of inductive and resonance effects of the substituents to predict the regioselectivity of various transformations and propose robust experimental protocols for the validation of these theoretical assessments. This document is intended to serve as a practical resource for researchers aiming to incorporate this valuable synthon into their synthetic strategies.

Introduction: The Strategic Importance of (3-Bromo-2-fluorophenyl)methanol

Substituted benzyl alcohols are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and functional materials. The specific compound, (3-Bromo-2-fluorophenyl)methanol (CAS No: 261723-32-4), offers a particularly interesting substitution pattern.[1][2][3][4] The presence of two distinct halogen atoms allows for selective functionalization, for instance, through metal-catalyzed cross-coupling reactions, while the hydroxymethyl group provides a handle for oxidation, esterification, or conversion to a benzylic halide. Understanding the inherent electrophilic and nucleophilic characteristics of the aromatic core is paramount to unlocking its full synthetic potential.

This guide will provide a detailed examination of the molecule's electronic architecture to predict its behavior in key reaction classes, including electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).

Electronic Landscape Analysis: Predicting Reactive Sites

The reactivity of the benzene ring in (3-Bromo-2-fluorophenyl)methanol is governed by the cumulative electronic effects of its three substituents: the fluoro group at C2, the bromo group at C3, and the hydroxymethyl group at C1.

Substituent Effects on the Aromatic Ring

-

Fluorine (at C2): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, it also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+M), which is ortho, para-directing. In the case of halogens, the inductive effect generally outweighs the mesomeric effect, leading to overall deactivation.[5]

-

Bromine (at C3): Similar to fluorine, bromine is an electronegative halogen that deactivates the ring through a strong -I effect. It also has a +M effect, but this is weaker than that of fluorine due to less effective orbital overlap between bromine's 4p orbitals and carbon's 2p orbitals. Like all halogens, it is an ortho, para-director.

-

Hydroxymethyl Group (-CH₂OH, at C1): This group is generally considered to be weakly activating or nearly neutral in its effect on the aromatic ring's reactivity towards electrophiles. It does not possess a strong resonance effect with the ring. Its primary influence is a weak electron-donating inductive effect.

The interplay of these effects dictates the electron density at each of the unsubstituted carbon atoms (C4, C5, and C6), thereby determining the most probable sites for electrophilic attack.

Identifying Nucleophilic Sites (for Electrophilic Attack)

The benzene ring itself, being an electron-rich π-system, is inherently nucleophilic. Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives.[5] The key to predicting the outcome of an EAS reaction on (3-Bromo-2-fluorophenyl)methanol lies in assessing the directing effects of the existing substituents.

Both the fluorine and bromine atoms are ortho, para-directors. However, due to their strong -I effects, they deactivate the ring. The hydroxymethyl group is a weak activator. In polysubstituted benzenes, the most activating group generally dictates the position of substitution.[6] However, in this case, all substituents are either deactivating or weakly activating.

Let's analyze the potential sites for electrophilic attack:

-

C4: This position is para to the hydroxymethyl group and meta to both the fluorine and bromine atoms.

-

C5: This position is meta to the hydroxymethyl group and the fluorine atom, and para to the bromine atom.

-

C6: This position is ortho to the hydroxymethyl group and the fluorine atom, and meta to the bromine atom.

Considering the ortho, para-directing nature of the halogens, the C5 position (para to bromine) and the C6 position (ortho to fluorine) would be electronically favored by these substituents. The weakly activating hydroxymethyl group would favor the C6 (ortho) and C4 (para) positions.

However, the strong deactivating inductive effects of the halogens will significantly reduce the nucleophilicity of the ring, particularly at the positions closest to them. The C6 position is ortho to both the highly electronegative fluorine and the hydroxymethyl group, making it sterically hindered and electronically deactivated. The C5 position is para to the bromine, which is a stronger deactivator than the hydroxymethyl group. The C4 position is para to the weakly activating hydroxymethyl group and meta to the deactivating halogens.

Therefore, the C4 and C5 positions are the most likely nucleophilic sites for electrophilic aromatic substitution, with the exact regioselectivity depending on the specific electrophile and reaction conditions.

Diagram: Analysis of Nucleophilic Sites

Caption: Predicted primary nucleophilic sites on the aromatic ring of (3-Bromo-2-fluorophenyl)methanol for electrophilic attack.

Identifying Electrophilic Sites (for Nucleophilic Attack)

The molecule possesses several potential electrophilic sites:

-

The Benzylic Carbon: The carbon of the hydroxymethyl group is an electrophilic site. It can be attacked by nucleophiles, especially after activation of the hydroxyl group (e.g., by protonation or conversion to a better leaving group like a tosylate).

-

The Aromatic Carbons Bearing Halogens (C2 and C3): The carbons attached to the fluorine and bromine atoms are electron-deficient due to the high electronegativity of the halogens. These positions are potential sites for nucleophilic aromatic substitution (SNAr). SNAr reactions are generally facilitated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group.[7] In this molecule, there are no strong nitro- or cyano-type activating groups. However, the cumulative electron-withdrawing effect of the two halogens might render the ring sufficiently electron-poor to react with very strong nucleophiles under forcing conditions. The fluorine atom is generally a better leaving group than bromine in SNAr reactions. Therefore, C2 is the most probable electrophilic site on the aromatic ring for nucleophilic attack .

-

The Carbonyl Carbon (upon oxidation): Oxidation of the primary alcohol to an aldehyde or carboxylic acid would introduce a highly electrophilic carbonyl carbon.

Diagram: Analysis of Electrophilic Sites

Caption: Predicted primary electrophilic sites of (3-Bromo-2-fluorophenyl)methanol for nucleophilic attack.

Proposed Experimental Verification

The theoretical predictions outlined above can be validated through a series of well-established experimental protocols.

Probing Nucleophilic Sites via Electrophilic Aromatic Substitution

A standard EAS reaction, such as nitration or bromination, can be performed to determine the regioselectivity of electrophilic attack.

Protocol: Nitration of (3-Bromo-2-fluorophenyl)methanol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (3-Bromo-2-fluorophenyl)methanol (1.0 eq.) in a suitable solvent such as glacial acetic acid or dichloromethane at 0 °C.

-

Preparation of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.) to the dropping funnel.

-

Reaction Execution: Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, maintaining the temperature at 0-5 °C.

-

Monitoring and Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture slowly over crushed ice and extract the product with an organic solvent (e.g., ethyl acetate).

-

Work-up and Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Characterization: Analyze the purified product(s) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to determine the position of the nitro group and the ratio of isomers formed. The relative integration of signals in the ¹H NMR spectrum corresponding to the different isomers will provide a quantitative measure of the regioselectivity.

Expected Outcome: Based on our analysis, a mixture of 4-nitro and 5-nitro isomers is expected. The precise ratio will provide empirical evidence for the relative nucleophilicity of the C4 and C5 positions.

Probing Electrophilic Sites via Nucleophilic Reactions

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

-

Reaction Setup: In a sealed tube, combine (3-Bromo-2-fluorophenyl)methanol (1.0 eq.), a strong nucleophile such as sodium methoxide (2.0 eq.), and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Execution: Heat the mixture at a high temperature (e.g., 100-150 °C) for several hours.

-

Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. After cooling, quench the reaction with water and extract the product.

-

Characterization: Analyze the product to determine if substitution of the fluorine or bromine has occurred. The presence of a methoxy group in place of fluorine at C2 would confirm the electrophilicity of this site.

Protocol 2: Activation and Substitution at the Benzylic Position

-

Conversion to Benzylic Bromide: React (3-Bromo-2-fluorophenyl)methanol with a reagent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to convert the alcohol to the corresponding benzylic halide.

-

Nucleophilic Substitution: Treat the resulting benzylic halide with a nucleophile (e.g., sodium cyanide, sodium azide) in a suitable solvent (e.g., acetone, DMF).

-

Analysis: Characterize the product to confirm that substitution has occurred at the benzylic carbon.

Diagram: Experimental Workflow for Verification

Caption: A logical workflow for the experimental validation of predicted reactive sites.

Quantitative Insights: Hammett Equation

| Substituent | σ_meta | σ_para |

| -F | 0.34 | 0.06 |

| -Br | 0.39 | 0.23 |

| -CH₂OH | ~0.00 | ~0.00 |

Data sourced from established literature. The values for -CH₂OH are approximately neutral.

The positive σ values for the halogens confirm their electron-withdrawing nature, which deactivates the ring. The near-zero value for the hydroxymethyl group indicates its minimal electronic impact on the aromatic system's reactivity in electrophilic substitution. This quantitative data supports our qualitative analysis that the halogens are the dominant electronic directors, albeit deactivating ones.

Conclusion

(3-Bromo-2-fluorophenyl)methanol presents a nuanced reactivity profile shaped by the competing and cooperating electronic influences of its substituents. Our analysis predicts that the primary nucleophilic sites for electrophilic attack are the C4 and C5 positions of the aromatic ring. Conversely, the principal electrophilic sites for nucleophilic attack are the benzylic carbon (upon activation) and the C2 carbon (via SNAr) .

This guide provides a robust theoretical framework and actionable experimental protocols for scientists to confidently employ (3-Bromo-2-fluorophenyl)methanol in their synthetic endeavors. By understanding and verifying its electrophilic and nucleophilic characteristics, researchers can strategically design reaction sequences to access novel and complex molecular architectures.

References

- 1. 261723-32-4|(3-Bromo-2-fluorophenyl)methanol|BLD Pharm [bldpharm.com]

- 2. (3-bromo-2-fluorophenyl)methanol CAS#: 261723-32-4 [m.chemicalbook.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

Unlocking the Potential of (3-Bromo-2-fluorophenyl)methanol: A Technical Guide for Researchers

An In-depth Exploration of a Versatile Building Block for Drug Discovery and Materials Science

(3-Bromo-2-fluorophenyl)methanol , a halogenated aromatic alcohol, presents a compelling scaffold for innovation in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, offers a versatile platform for the synthesis of novel compounds with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential research applications of this valuable chemical intermediate, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical characteristics of (3-Bromo-2-fluorophenyl)methanol is fundamental for its effective utilization in research and development.

| Property | Value | Reference |

| CAS Number | 261723-32-4 | [1] |

| Molecular Formula | C₇H₆BrFO | [1] |

| Molecular Weight | 205.02 g/mol | [1] |

| Melting Point | 36.0 to 40.0 °C | [1] |

| Boiling Point (Predicted) | 263.2 ± 25.0 °C | [1] |

| Density (Predicted) | 1.658 ± 0.06 g/cm³ | [1] |

| Appearance | White solid | [1] |

The primary route for the synthesis of (3-Bromo-2-fluorophenyl)methanol involves the reduction of its corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid, or its ester derivatives.

Experimental Protocol: Reduction of 3-Bromo-2-fluorobenzoic Acid

A detailed experimental protocol for the synthesis of (3-Bromo-2-fluorophenyl)methanol is outlined below, based on established reduction methodologies for similar compounds.

Materials:

-

3-Bromo-2-fluorobenzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex solution (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1M hydrochloric acid until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to afford pure (3-Bromo-2-fluorophenyl)methanol.

Caption: Synthetic workflow for (3-Bromo-2-fluorophenyl)methanol.

Potential Research Areas

The strategic placement of the bromo and fluoro substituents on the phenyl ring of (3-Bromo-2-fluorophenyl)methanol opens up a vast landscape of research opportunities.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

The presence of the bromine atom provides a handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl groups, creating diverse libraries of compounds for biological screening.

A notable application lies in the development of antiviral agents . A Chinese patent (CN105294567A) discloses substituted 3-fluorophenyl methanol compounds with significant antiviral activity, particularly against cytomegalovirus (CMV).[2] The patent highlights that these compounds exhibit markedly enhanced effectiveness and improved safety profiles compared to existing drugs like valganciclovir and ganciclovir.[2]

Furthermore, the fluorophenyl moiety is a common feature in many kinase inhibitors . The fluorine atom can enhance binding affinity to the target protein through favorable interactions and can also improve metabolic stability, a desirable property for drug candidates.[3] The (3-Bromo-2-fluorophenyl)methanol scaffold can be elaborated to generate novel kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Caption: Drug discovery workflow utilizing (3-Bromo-2-fluorophenyl)methanol.

Experimental Protocol: Suzuki-Miyaura Coupling of (3-Bromo-2-fluorophenyl)methanol

This generalized protocol outlines the key steps for a Suzuki-Miyaura coupling reaction using (3-Bromo-2-fluorophenyl)methanol as the starting material.

Materials:

-

(3-Bromo-2-fluorophenyl)methanol

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene/ethanol)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a Schlenk flask, combine (3-Bromo-2-fluorophenyl)methanol (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl product.

Materials Science: Building Blocks for Organic Electronics

The unique electronic properties conferred by the halogen substituents make (3-Bromo-2-fluorophenyl)methanol an attractive starting material for the synthesis of novel organic electronic materials. Derivatives of this compound could find applications in Organic Light-Emitting Diodes (OLEDs) . The introduction of specific chromophoric and charge-transporting moieties through reactions at the bromine position can lead to the development of new emitters, hosts, or charge-transport materials with tailored properties for enhanced device performance.

Caption: Workflow for developing OLED materials.

Conclusion

(3-Bromo-2-fluorophenyl)methanol is a chemical intermediate with significant untapped potential. Its versatile structure, amenable to a variety of chemical transformations, makes it an ideal starting point for the exploration of new chemical space in both medicinal chemistry and materials science. The demonstrated utility in the synthesis of potent antiviral agents and the potential for creating novel kinase inhibitors and OLED materials underscore the importance of further research into this promising building block. This guide serves as a foundational resource to inspire and facilitate future investigations into the diverse applications of (3-Bromo-2-fluorophenyl)methanol.

References

- 1. (3-bromo-2-fluorophenyl)methanol CAS#: 261723-32-4 [m.chemicalbook.com]

- 2. CN105294567A - Substituted 3-fluorophenyl methanol compound, pharmaceutical composition and application - Google Patents [patents.google.com]

- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Review of Substituted Fluorophenylmethanols: Synthesis, Biological Activity, and Therapeutic Potential

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Within the vast landscape of fluorinated compounds, substituted fluorophenylmethanols represent a privileged scaffold. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological applications of this important class of molecules. We consolidate quantitative data on synthetic yields and biological activities into comparative tables, provide detailed experimental protocols for key synthetic transformations and biological assays, and present logical workflows and signaling pathways using visual diagrams to illuminate structure-activity relationships and mechanisms of action. This document serves as an in-depth resource for researchers engaged in the design and development of novel therapeutics leveraging the unique attributes of the fluorophenylmethanol core.

Introduction: The Role of Fluorine in Drug Design

The strategic introduction of fluorine into drug candidates can profoundly influence a molecule's properties.[1] The high electronegativity and small atomic radius of the fluorine atom can alter pKa, conformational preference, and metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] Specifically, the fluorophenylmethanol moiety, a benzyl alcohol structure with one or more fluorine atoms on the aromatic ring, serves as a versatile intermediate and a key pharmacophore in a range of biologically active compounds.[3] Its utility is particularly notable in the development of antifungal, antiviral, and anticancer agents, where the fluorinated ring can engage in specific interactions with biological targets and the methanol group provides a handle for further chemical modification.[4][5][6]

Synthesis of Substituted Fluorophenylmethanols

The primary and most direct route to substituted fluorophenylmethanols is the reduction of the corresponding fluorophenyl ketones (acetophenones, benzophenones, etc.). This transformation can be achieved through various methods, including chemical reduction and asymmetric synthesis to yield chiral alcohols, which are often crucial for biological activity.

General Synthetic Workflow: Reduction of Fluorinated Ketones

The most common synthetic pathway involves the reduction of a commercially available or synthesized substituted fluoroacetophenone. This workflow allows for significant diversity in the final product based on the choice of starting ketone and the reduction method.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Design, synthesis, and in vitro antifungal activity of 1-[(4-substituted-benzyl)methylamino]-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of (3-Bromo-2-fluorophenyl)methanol

An In-depth Technical Guide to (3-Bromo-2-fluorophenyl)methanol

This guide provides comprehensive technical information on (3-Bromo-2-fluorophenyl)methanol, a halogenated benzyl alcohol derivative of interest in synthetic organic chemistry and as a building block in the development of novel compounds. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science.

Core Compound Data

(3-Bromo-2-fluorophenyl)methanol is a substituted aromatic alcohol. The strategic placement of bromine and fluorine atoms on the phenyl ring makes it a versatile intermediate for introducing these halogens into more complex molecular architectures through various coupling and substitution reactions.

Physicochemical Properties

The fundamental properties of (3-Bromo-2-fluorophenyl)methanol are summarized in the table below.

| Property | Value | Citation(s) |

| Molecular Formula | C₇H₆BrFO | [1] |

| Molecular Weight | 205.02 g/mol | [1] |

| CAS Number | 261723-32-4 | [1] |

| Appearance | White solid | [1] |

| Melting Point | 36.0 to 40.0 °C | [1] |

Experimental Protocols

The following sections describe representative methodologies for the synthesis and characterization of (3-Bromo-2-fluorophenyl)methanol. These protocols are based on common synthetic transformations for related compounds.

Synthesis Protocol: Reduction of 3-Bromo-2-fluorobenzoic Acid

A primary route for synthesizing (3-Bromo-2-fluorophenyl)methanol is the reduction of the corresponding carboxylic acid, 3-bromo-2-fluorobenzoic acid. Borane complexes are effective reagents for this transformation.[2]

Materials:

-

3-Bromo-2-fluorobenzoic acid

-

Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a dry, nitrogen-purged round-bottom flask, dissolve 3-bromo-2-fluorobenzoic acid in anhydrous THF.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add the 1M solution of borane-tetrahydrofuran complex dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl.

-

Partition the mixture between diethyl ether and water. Extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to yield pure (3-Bromo-2-fluorophenyl)methanol.

Characterization Protocol

The identity and purity of the synthesized (3-Bromo-2-fluorophenyl)methanol should be confirmed using standard analytical techniques.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons, the benzylic CH₂ group, and the hydroxyl proton.

-

Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to confirm the molecular weight of the compound. The mass spectrum should display a molecular ion peak corresponding to the calculated mass (205.02 g/mol ), showing the characteristic isotopic pattern for a monobrominated compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product. A high-purity sample should exhibit a single major peak.

Diagrams and Workflows

The following diagrams illustrate the logical relationships and experimental workflow associated with (3-Bromo-2-fluorophenyl)methanol.

Caption: A workflow diagram illustrating the synthesis and subsequent characterization of the target compound.

Caption: Logical relationship between the compound and its core chemical identifiers.

References

Methodological & Application

Synthesis of (3-Bromo-2-fluorophenyl)methanol: An Application Note and Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of (3-Bromo-2-fluorophenyl)methanol, a valuable building block in the development of novel pharmaceutical compounds and functional materials. The protocol outlines the reduction of 3-bromo-2-fluorobenzaldehyde using sodium borohydride, a widely used and efficient method for the conversion of aldehydes to primary alcohols.

Quantitative Data Summary

The following table summarizes key quantitative data for the starting material and the final product.

| Compound Name | 3-bromo-2-fluorobenzaldehyde (Starting Material) | (3-Bromo-2-fluorophenyl)methanol (Product) |

| Molecular Formula | C₇H₄BrFO | C₇H₆BrFO |

| Molecular Weight ( g/mol ) | 203.01 | 205.02 |

| Appearance | White to off-white solid | White to off-white solid |

| Melting Point (°C) | 48-52 | 36-40[1] |

| Boiling Point (°C) | Not readily available | 263.2 ± 25.0 (Predicted)[1] |

| Typical Yield (%) | - | >90% (based on similar reductions) |

Experimental Protocol: Reduction of 3-bromo-2-fluorobenzaldehyde

This protocol details the synthesis of (3-Bromo-2-fluorophenyl)methanol via the reduction of 3-bromo-2-fluorobenzaldehyde with sodium borohydride.

Materials and Reagents:

-

3-bromo-2-fluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-2-fluorobenzaldehyde (1.0 eq.) in anhydrous methanol (approximately 10 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (NaBH₄) (1.1 eq.) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction Monitoring: After the addition of sodium borohydride is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), slowly and carefully add 1 M hydrochloric acid (HCl) dropwise to the reaction mixture to quench the excess sodium borohydride and neutralize the reaction. Continue adding HCl until the pH of the solution is approximately 2-3.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane (CH₂Cl₂) to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Washing: Combine the organic extracts and wash successively with deionized water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude (3-Bromo-2-fluorophenyl)methanol.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Logical Workflow of the Synthesis

The following diagram illustrates the key steps involved in the synthesis of (3-Bromo-2-fluorophenyl)methanol.

Caption: Workflow for the synthesis of (3-Bromo-2-fluorophenyl)methanol.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (3-Bromo-2-fluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of (3-Bromo-2-fluorophenyl)methanol in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its functional groups, which allows for selective derivatization to generate a diverse range of complex molecules.[1] The protocols outlined herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, offering foundational methods for the synthesis of novel compounds.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[2] (3-Bromo-2-fluorophenyl)methanol is an attractive substrate for these transformations, featuring a reactive bromine atom for oxidative addition to the palladium catalyst, a fluorine atom that can modulate the physicochemical properties of the resulting products, and a versatile methanol group amenable to further functionalization.[1] The unique substitution pattern of this molecule makes it a valuable precursor for the synthesis of novel biaryl, styrenyl, alkynyl, and amino-substituted aromatic compounds, which are key motifs in many pharmaceutical agents and functional materials.[1] These application notes provide starting points for methodology development and can be adapted and optimized for specific research and development needs.

Data Presentation: Representative Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize proposed reaction conditions for various palladium-catalyzed cross-coupling reactions of (3-Bromo-2-fluorophenyl)methanol with different coupling partners. These conditions are based on established protocols for similar aryl bromide substrates.[2][3][4]

Table 1: Suzuki-Miyaura Coupling of (3-Bromo-2-fluorophenyl)methanol

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |

| Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (3 equiv) | Toluene | 100 | 16 |

| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | Cs₂CO₃ (2.5 equiv) | THF | 80 | 18 |

Table 2: Heck Coupling of (3-Bromo-2-fluorophenyl)methanol

| Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |

| Styrene | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) | Et₃N (1.5 equiv) | DMF | 100 | 24 |

| n-Butyl acrylate | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | NaOAc (2 equiv) | DMAc | 120 | 18 |

| 1-Octene | PdCl₂(PPh₃)₂ (3 mol%) | K₂CO₃ (2 equiv) | NMP | 110 | 20 |

Table 3: Sonogashira Coupling of (3-Bromo-2-fluorophenyl)methanol

| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%) | CuI (1 mol%) | Et₃N | THF | 60 | 6 |

| 1-Heptyne | Pd(PPh₃)₄ (3 mol%) | CuI (1.5 mol%) | Diisopropylamine | Toluene | 70 | 8 |

| Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | CuI (1 mol%) | Piperidine | DMF | 80 | 10 |

Table 4: Buchwald-Hartwig Amination of (3-Bromo-2-fluorophenyl)methanol

| Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |

| Morpholine | Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOt-Bu (1.2 equiv) | Toluene | 100 | 18 |

| Aniline | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | Cs₂CO₃ (1.5 equiv) | 1,4-Dioxane | 110 | 24 |

| Benzylamine | PdCl₂(dppf) (3 mol%) | K₃PO₄ (2 equiv) | t-BuOH | 90 | 20 |

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines and other aryl bromides.[4][5]

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add (3-Bromo-2-fluorophenyl)methanol (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).

Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.03 mmol, 3 mol%).

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

Reaction Conditions: Seal the flask and heat the mixture in an oil bath at 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Procedure for Heck Coupling

This protocol is based on general procedures for the Heck reaction of aryl bromides.[6][7]

Reaction Setup: To a reaction vessel, add (3-Bromo-2-fluorophenyl)methanol (1.0 equiv), Palladium(II) acetate [Pd(OAc)₂] (2 mol%), and Tri(o-tolyl)phosphine [P(o-tol)₃] (4 mol%). Evacuate and backfill the vessel with an inert gas.

Reagent Addition: Add N,N-Dimethylformamide (DMF), the alkene (e.g., styrene, 1.4 equiv), and Triethylamine (Et₃N) (1.5 equiv).

Reaction Conditions: Stir the reaction mixture at 100 °C for 24 hours. Monitor the reaction progress by GC analysis.

Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography.

General Procedure for Sonogashira Coupling

This protocol is adapted from established procedures for the Sonogashira coupling.[2][8]

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add (3-Bromo-2-fluorophenyl)methanol (1.0 equiv), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%), and Copper(I) iodide [CuI] (1-5 mol%).

Solvent and Base Addition: Add anhydrous and degassed Tetrahydrofuran (THF) and Triethylamine (Et₃N).

Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.5 equiv) dropwise at room temperature.

Reaction Conditions: Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC or GC-MS.

Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the residue by flash column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination.[9][10][11]

Reaction Setup: In a glovebox or under an inert atmosphere, add (3-Bromo-2-fluorophenyl)methanol (1.0 equiv), the desired amine (1.2 equiv), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%), 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (3 mol%), and Sodium tert-butoxide (NaOt-Bu) (1.2 equiv) to a reaction tube.

Solvent Addition: Add anhydrous and degassed toluene.

Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring for 18 hours. Monitor the reaction by LC-MS.

Work-up: After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.

Visualizations

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

- 1. Buy (3-Bromo-2-fluorophenyl)(phenyl)methanol [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Heck Reaction [organic-chemistry.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

The Strategic Application of (3-Bromo-2-fluorophenyl)methanol in Modern Medicinal Chemistry: A Guide for Researchers

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, demanding a sophisticated interplay of rational design, synthetic ingenuity, and a deep understanding of biological pathways. In this context, the selection of appropriate starting materials and key intermediates is of paramount importance. (3-Bromo-2-fluorophenyl)methanol has emerged as a valuable building block, offering a unique combination of steric and electronic properties that have been strategically exploited in the synthesis of targeted therapies, particularly in the realm of oncology. This guide provides an in-depth exploration of the applications of (3-Bromo-2-fluorophenyl)methanol, complete with detailed protocols and the scientific rationale underpinning its use for researchers, scientists, and drug development professionals.

The Versatility of the 3-Bromo-2-fluorophenyl Moiety: A Gateway to Potent Inhibitors

The 3-bromo-2-fluorophenyl scaffold is a privileged motif in modern drug discovery. The presence of both a bromine and a fluorine atom on the phenyl ring imparts distinct characteristics to the molecule. The fluorine atom, with its high electronegativity and small size, can modulate the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and form key hydrogen bonds with biological targets. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity and construct complex pharmacophores. This dual functionality makes (3-Bromo-2-fluorophenyl)methanol an attractive starting point for the synthesis of kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.

Application in the Synthesis of Kinase Inhibitors: Targeting the RAS/RAF/MEK/ERK Pathway

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3] MEK1 and MEK2, dual-specificity protein kinases, are central components of this cascade. Inhibitors of MEK have shown significant clinical efficacy, particularly in BRAF-mutant melanomas.[4][5]

The 3-bromo-2-fluorophenyl moiety is a key structural feature in several potent MEK inhibitors, including Trametinib.[6][7] The following section outlines a representative synthetic approach to a Trametinib analogue, starting from (3-Bromo-2-fluorophenyl)methanol.

Synthetic Workflow for a MEK Inhibitor Analogue

Caption: Synthetic workflow for a MEK inhibitor analogue.

Protocol 1: Synthesis of a MEK Inhibitor Analogue Intermediate

This protocol outlines the synthesis of a key intermediate for a Trametinib analogue, demonstrating the utility of (3-Bromo-2-fluorophenyl)methanol. The initial step involves the conversion of the alcohol to a more reactive benzyl bromide, which is then used to alkylate a core heterocyclic amine.

Part A: Synthesis of 3-Bromo-2-fluorobenzyl bromide

-

Dissolution: Dissolve (3-Bromo-2-fluorophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise to the stirred solution. Causality: PBr₃ is an effective reagent for converting primary alcohols to alkyl bromides with high yields and minimal side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly pour the mixture into ice-cold water to quench the excess PBr₃.

-

Extraction: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Bromo-2-fluorobenzyl bromide. This intermediate is often used in the next step without further purification.

Part B: Alkylation of a Heterocyclic Core

-

Reactant Preparation: In a separate flask, dissolve the core heterocyclic amine (e.g., a substituted aminopyrimidine) (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Addition of Alkylating Agent: Add the crude 3-Bromo-2-fluorobenzyl bromide (1.1 eq) in DMF to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS. Causality: Heating is often necessary to drive the Sₙ2 reaction to completion, especially with moderately reactive electrophiles.

-

Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.